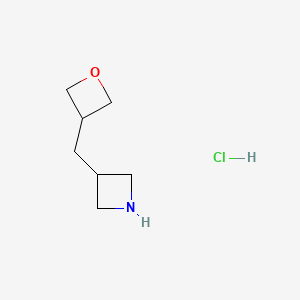
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride is a compound that features both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities .
Méthodes De Préparation
The synthesis of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves several key steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate is prepared and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Analyse Des Réactions Chimiques
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The oxetane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming C–N bonds.
Applications De Recherche Scientifique
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique ring structures make it a valuable scaffold for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are used in various chemical reactions and processes.
Biological Studies: The compound is used to study the biological activities of azetidine and oxetane derivatives, including their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane ring’s ability to undergo ring-opening reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
3-(oxetan-3-ylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1(6-2-8-3-6)7-4-9-5-7;/h6-8H,1-5H2;1H |
Clé InChI |
QDEMHTRBDSYSKH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


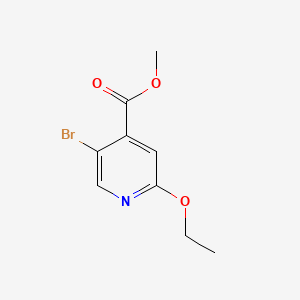

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
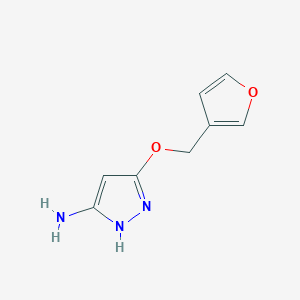
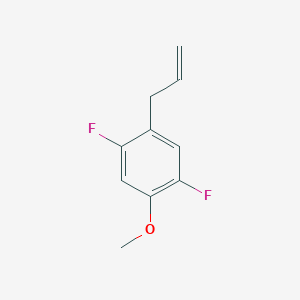
![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
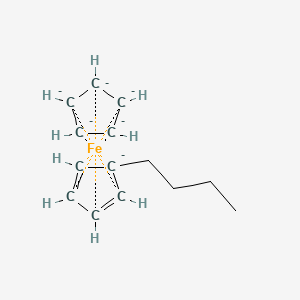
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)

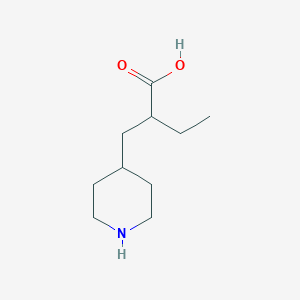
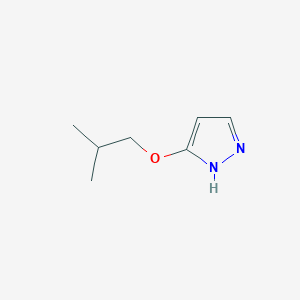
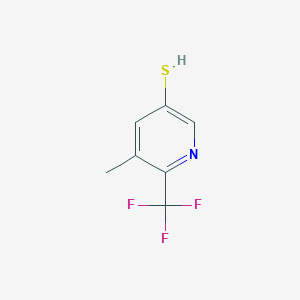
![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
